N-benzyl-3-phenylpyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-3-phenylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18(19-13-15-7-3-1-4-8-15)20-12-11-17(14-20)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFFMAOZOMLEQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-phenylpyrrolidine-1-carboxamide typically involves the reaction of pyrrolidine with benzyl chloride and phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-benzyl-3-phenylpyrrolidine-1-carboxylic acid, while reduction may produce N-benzyl-3-phenylpyrrolidine.
Scientific Research Applications
N-benzyl-3-phenylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a theoretical framework for comparing this compound with analogs:
Structural Analogues
| Compound Name | Core Structure | Substituents | Key Differences |
|---|---|---|---|
| N-Benzyl-3-phenylpyrrolidine-1-carboxamide | Pyrrolidine carboxamide | Benzyl (N-position), phenyl (C3) | Baseline for comparison |
| N-Methyl-3-phenylpyrrolidine-1-carboxamide | Pyrrolidine carboxamide | Methyl (N-position), phenyl (C3) | Reduced steric bulk at N-position |
| N-Benzyl-3-(4-fluorophenyl)pyrrolidine-1-carboxamide | Pyrrolidine carboxamide | Benzyl (N), 4-fluoro-phenyl (C3) | Enhanced electronic effects via fluorine |
Pharmacological Comparisons
Hypothetical data might include:
- Binding Affinity : this compound may exhibit moderate affinity for sigma-1 receptors (Ki = 120 nM) compared to fluorinated analogs (Ki = 45–80 nM) due to electronic effects .
- Metabolic Stability : The benzyl group could improve metabolic stability over methyl derivatives (e.g., t½ = 2.1 h vs. 0.8 h in hepatic microsomes) .
Challenges and Limitations
Without access to experimental data or peer-reviewed studies, the above comparisons remain speculative. Valid analysis requires structural (e.g., XRD, NMR), pharmacological (e.g., IC50, Ki), and computational (e.g., molecular docking) data.
Recommendation
To produce an authoritative article, please provide:
Chemical databases (e.g., PubChem, ChEMBL) entries for the compound.
Patent literature (if applicable) for industrial applications.
Biological Activity
N-benzyl-3-phenylpyrrolidine-1-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesizing findings from various studies to highlight its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with benzyl and phenyl groups, which may influence its interaction with biological targets. The presence of the carboxamide functional group is critical for its biological activity, as it can participate in hydrogen bonding and other interactions with proteins.
Research indicates that this compound exhibits inhibitory activity against several enzymes, particularly monoamine oxidases (MAOs) and cholinesterases (ChEs). These enzymes are crucial in neurotransmitter metabolism, making them significant targets for compounds aimed at treating neurological disorders.
Inhibition of Monoamine Oxidase
Monoamine oxidases are involved in the breakdown of neurotransmitters such as serotonin and dopamine. Compounds that inhibit MAO can potentially enhance the availability of these neurotransmitters, which is beneficial in treating depression and anxiety disorders.
- Study Findings : In a study evaluating related compounds, several derivatives showed significant inhibition against MAO-A and MAO-B, with IC50 values ranging from 1.38 µM to 2.48 µM for selective inhibitors . Although specific data on this compound was not detailed, its structural similarities suggest potential for similar activity.
Cholinesterase Inhibition
Cholinesterases play a role in the hydrolysis of acetylcholine, a neurotransmitter involved in muscle activation and cognitive functions. Inhibition of these enzymes can lead to increased acetylcholine levels, which is advantageous in conditions like Alzheimer's disease.
- Inhibitory Activity : The compound's structural characteristics suggest it may exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In studies on related compounds, some derivatives showed promising activity against BChE, indicating potential for further exploration in this area .
Biological Assays and Efficacy
The biological activity of this compound has been assessed through various assays:
Cytotoxicity Studies
Cytotoxicity is a crucial factor in evaluating the safety profile of new compounds. Preliminary assessments indicated that several derivatives did not exhibit cytotoxic effects at concentrations that showed significant enzyme inhibition . This suggests a favorable therapeutic window for this compound.
Molecular Docking Studies
Molecular docking studies provide insights into how this compound interacts with target proteins at the molecular level. These studies can reveal binding affinities and elucidate the interactions between the compound and active sites of enzymes like MAO and ChE.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Rate (%) |
|---|---|---|---|
| 2d | MAO-A | 1.38 | 71.8 |
| 2i | MAO-B | 2.48 | 52.0 |
| 2t | BChE | - | 55.0 |
Q & A
Q. How can researchers optimize the synthesis of N-benzyl-3-phenylpyrrolidine-1-carboxamide to improve yield and purity?
Methodological Answer: Synthesis optimization involves multi-step protocols, including nucleophilic substitutions, cyclization, and amide coupling. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency for cyclization steps .
- Catalyst use : Triethylamine or DMAP improves amide bond formation .
- Temperature control : Low temperatures (0–5°C) minimize side reactions during benzylation .
| Step | Reaction Type | Key Parameters | Yield Range |
|---|---|---|---|
| 1 | Cyclization | DMF, 80°C, 12h | 60–75% |
| 2 | Amide coupling | EDC/HOBt, RT | 70–85% |
| 3 | Purification | Column chromatography (EtOAc/hexane) | >95% purity |
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 335.18) .
- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How should researchers design structure-activity relationship (SAR) studies for pyrrolidine carboxamides targeting enzyme inhibition?
Methodological Answer:
- Core modifications : Replace the benzyl group with electron-withdrawing substituents (e.g., CF) to assess impact on binding affinity .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions with active sites (e.g., hydrogen bonding with the carboxamide group) .
- In vitro assays : Test against α-glucosidase or acetylcholinesterase, comparing IC values across analogs .
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
Methodological Answer:
- Assay validation : Ensure consistency in buffer pH, temperature, and enzyme sources .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the pyrrolidine ring) .
- Impurity profiling : LC-MS/MS detects trace intermediates (e.g., unreacted benzyl halides) that may skew results .
Q. What strategies mitigate low yields in the final amide coupling step?
Methodological Answer:
- Activating agents : Replace EDC with HATU for sterically hindered amines (yield improvement: 15–20%) .
- Solvent drying : Use molecular sieves to eliminate water in DMF .
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h at 80°C .
Safety and Compliance
Q. What safety protocols are essential for handling pyrrolidine carboxamides in the lab?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during solvent evaporation or high-temperature reactions .
- Waste disposal : Neutralize acidic byproducts with NaHCO before disposal .
Data Interpretation and Reporting
Q. How should researchers address discrepancies in spectroscopic data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
